2-[[2-(6,7,8,9-Tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-phenylimino]methyl]phenol
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Overview
Description
2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL is a synthetic organic compound that belongs to the class of triazoloazepine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a triazoloazepine ring system fused with a phenyl group and a phenol moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL typically involves the following steps:
Formation of the Triazoloazepine Ring: The triazoloazepine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a hydrazine derivative and an azepine derivative, under acidic or basic conditions.
Attachment of the Phenyl Group: The phenyl group can be introduced through a nucleophilic substitution reaction, where the triazoloazepine intermediate reacts with a phenyl halide in the presence of a base.
Formation of the Iminomethyl Linkage: The iminomethyl linkage can be formed by reacting the phenyl-substituted triazoloazepine with formaldehyde and a suitable amine under mild conditions.
Introduction of the Phenol Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The iminomethyl linkage can be reduced to form amine derivatives.
Substitution: The phenyl and phenol groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Common reagents include halides, sulfonates, and organometallic reagents.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl and phenol derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and materials.
Biology: As a probe for studying biological processes and interactions.
Medicine: As a potential therapeutic agent for treating various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: As a precursor for the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in various biological processes.
Pathways: The compound may modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)ANILINE: Similar structure but with an aniline group instead of a phenol group.
2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)BENZOIC ACID: Similar structure but with a benzoic acid group instead of a phenol group.
Uniqueness
2-({[2-(6,7,8,9-TETRAHYDRO-5H-[1,2,4]TRIAZOLO[4,3-A]AZEPIN-3-YL)PHENYL]IMINO}METHYL)PHENOL is unique due to the presence of the phenol moiety, which imparts distinct chemical and biological properties. The phenol group can participate in hydrogen bonding and other interactions, enhancing the compound’s reactivity and potential therapeutic effects.
Properties
CAS No. |
381677-82-3 |
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Molecular Formula |
C20H20N4O |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[[2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]iminomethyl]phenol |
InChI |
InChI=1S/C20H20N4O/c25-18-11-6-3-8-15(18)14-21-17-10-5-4-9-16(17)20-23-22-19-12-2-1-7-13-24(19)20/h3-6,8-11,14,25H,1-2,7,12-13H2 |
InChI Key |
VDOOATFLVHFHGU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=NN=C(N2CC1)C3=CC=CC=C3N=CC4=CC=CC=C4O |
Origin of Product |
United States |
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